molecular formula C14H12ClFO2 B6374879 4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol CAS No. 1261947-34-5

4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol

Cat. No.: B6374879
CAS No.: 1261947-34-5
M. Wt: 266.69 g/mol
InChI Key: KLPXIQHNEHJPCL-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro, ethoxy, and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxyphenol with a fluorinating agent under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethoxyphenol: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    3-Fluoro-4-hydroxyphenyl: Lacks the chloro and ethoxy groups, resulting in different chemical properties.

    4-Chloro-3-fluorophenol: Lacks the ethoxy group, which may influence its solubility and reactivity.

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol is unique due to the combination of chloro, ethoxy, and fluorine substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-2-18-10-4-6-11(13(15)8-10)12-5-3-9(17)7-14(12)16/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXIQHNEHJPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684504
Record name 2'-Chloro-4'-ethoxy-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-34-5
Record name 2'-Chloro-4'-ethoxy-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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